molecular formula C7H6ClF2N B14850635 2-Chloro-3-(difluoromethyl)-5-methylpyridine

2-Chloro-3-(difluoromethyl)-5-methylpyridine

Cat. No.: B14850635
M. Wt: 177.58 g/mol
InChI Key: LFUDPXCVDQTVRY-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethyl)-5-methylpyridine is a fluorinated heterocyclic compound with the molecular formula C7H6ClF2N. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and difluoromethyl groups in the pyridine ring imparts distinct reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 2-chloro-5-methylpyridine using difluoromethylating agents such as TMSCF2H (trimethylsilyldifluoromethyl) in the presence of a base like cesium carbonate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactors and flow chemistry techniques allows for precise control over reaction conditions, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(difluoromethyl)-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).

Major Products:

  • Substitution reactions yield various substituted pyridines.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions yield methyl-substituted pyridines.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethyl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The chlorine atom can participate in hydrogen bonding and halogen bonding interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-(difluoromethyl)-5-methylpyridine is unique due to the presence of both chlorine and difluoromethyl groups in the pyridine ring. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H6ClF2N

Molecular Weight

177.58 g/mol

IUPAC Name

2-chloro-3-(difluoromethyl)-5-methylpyridine

InChI

InChI=1S/C7H6ClF2N/c1-4-2-5(7(9)10)6(8)11-3-4/h2-3,7H,1H3

InChI Key

LFUDPXCVDQTVRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C(F)F

Origin of Product

United States

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